molecular formula C8H13ClN4O B11723087 (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide

(Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide

Cat. No.: B11723087
M. Wt: 216.67 g/mol
InChI Key: BGDZNIDAOHVCCG-UHFFFAOYSA-N
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Description

(Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Chlorination: The pyrazole ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the imidamide: This involves the reaction of the chlorinated pyrazole with an appropriate amine and hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine

  • Explored as a potential lead compound for the development of new pharmaceuticals.
  • Studied for its potential use in treating various diseases and conditions.

Industry

  • Utilized in the development of agrochemicals and pesticides.
  • Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide
  • (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-ethylpropanimidamide

Uniqueness

  • The presence of the 4-chloro-3-methyl-1H-pyrazol-1-yl group imparts unique chemical and biological properties.
  • The specific configuration (Z) and the hydroxy-2-methylpropanimidamide moiety contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide

InChI

InChI=1S/C8H13ClN4O/c1-5(8(10)12-14)3-13-4-7(9)6(2)11-13/h4-5,14H,3H2,1-2H3,(H2,10,12)

InChI Key

BGDZNIDAOHVCCG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN(C=C1Cl)CC(C)/C(=N\O)/N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C)C(=NO)N

Origin of Product

United States

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